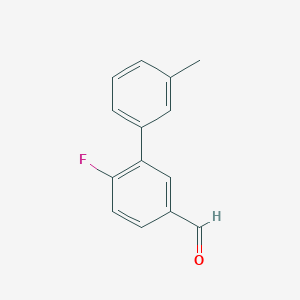

4-Fluoro-3-(3-methylphenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-fluoro-3-(3-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-3-2-4-12(7-10)13-8-11(9-16)5-6-14(13)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEIOCFCYXTOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Bromo-4-fluoro-benzaldehyde Acetal

The acetal derivative of 3-bromo-4-fluoro-benzaldehyde is synthesized to protect the aldehyde group during subsequent reactions. A representative procedure involves refluxing 3-bromo-4-fluoro-benzaldehyde (1 mol) with ethylene glycol (1.2 mol) and trimethylchlorosilane (1.1 mol) in toluene at 100°C for 3 hours. The acetal is isolated via vacuum distillation (85% yield, b.p. 79–81°C/0.1 mmHg).

Table 1: Acetal Formation Conditions and Yields

Ullmann-Type Coupling Reaction

The acetal undergoes coupling with sodium 3-methylphenolate in the presence of a copper(I) oxide catalyst (0.35 mol%) and potassium chloride (6.5 mol%) in diglyme at 155°C. This Ullmann reaction achieves 80% yield of 4-fluoro-3-(3-methylphenyl)-benzaldehyde ethyleneacetal after 7 hours. Critical parameters include:

Acidic Hydrolysis of the Acetal

The protected aldehyde is liberated using hydrochloric acid (1 ml conc. HCl) in ethanol-water (3:1 v/v) at room temperature for 3 hours. Subsequent distillation yields 4-fluoro-3-(3-methylphenyl)benzaldehyde as a colorless oil (91% yield, b.p. 102–104°C/0.1 mmHg).

Oxidation of 3-(3-Methylphenyl)-4-fluoro-benzyl Alcohol

Chromium-Based Oxidizing Agents

A suspension of pyridine-CrO3-HCl in methylene chloride oxidizes 3-(3-methylphenyl)-4-fluoro-benzyl alcohol (0.225 mol) at 40°C, yielding 86% aldehyde after vacuum distillation. Over-oxidation to carboxylic acids is mitigated by limiting reaction times to 1 hour.

Table 2: Oxidation Methods and Efficiency

Nitric Acid Oxidation

Dilute nitric acid (10 g, 1.4 density) oxidizes the benzyl alcohol substrate at 30–35°C over 5 hours, yielding 60% aldehyde. This method avoids chromium waste but requires careful pH adjustment to prevent nitration side reactions.

Dichromate Oxidation in Acidic Media

Potassium dichromate (0.033 mol) in sulfuric acid-water with Aliquat 336 achieves 81% yield at 25°C. Phase-transfer catalysts improve interfacial contact, reducing reaction time to 2 hours.

Direct Bromination and Subsequent Coupling

Bromination of 4-Fluoro-benzaldehyde

Electrophilic bromination of 4-fluoro-benzaldehyde using bromine (1 mol) and FeCl3 (1 mol%) in 1,2-dichloroethane at 30–40°C yields 78.8% 3-bromo-4-fluoro-benzaldehyde. Regioselectivity is controlled by the electron-withdrawing fluorine group, directing bromine to the meta position.

Coupling with 3-Methylphenyl Grignard Reagent

3-Bromo-4-fluoro-benzaldehyde reacts with 3-methylphenylmagnesium bromide (1.2 mol) in THF at 0°C, followed by acidic workup to yield the target aldehyde. This method is less favored due to competing ketone formation (∼20% yield loss).

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

The Ullmann route is industrially preferred for its reproducibility, while oxidation methods suit small-scale lab synthesis. Direct bromination remains limited by side reactions unless directed ortho/para groups are present.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-Fluoro-3-(3-methylphenyl)benzoic acid.

Reduction: 4-Fluoro-3-(3-methylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Fluoro-3-(3-methylphenyl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Organic Molecules : The compound is employed in the preparation of pharmaceuticals and agrochemicals. Its formyl group (-CHO) is reactive, allowing for nucleophilic addition and condensation reactions, which are essential in constructing more complex structures.

- Development of Functional Materials : It is used in the production of specialty chemicals, polymers, and dyes, leveraging its unique electronic properties imparted by the fluorine atom.

Biology

In biological studies, this compound is used as a probe for investigating enzyme-catalyzed reactions and biological pathways. Its applications include:

- Enzyme Studies : The compound aids in studying the mechanisms of enzyme activity due to its ability to form stable complexes with various biological targets.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from 4-fluoro-3-methylacetophenone have shown promising results against Escherichia coli and Bacillus subtilis using the disc diffusion method.

Medicine

In medicinal chemistry, this compound is recognized for its potential therapeutic applications:

- Precursor for Therapeutic Agents : The compound serves as an intermediate in synthesizing anti-inflammatory and anticancer drugs. Its unique structure may enhance pharmacokinetic properties due to increased lipophilicity and metabolic stability.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit selective inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation. In vitro studies have demonstrated that certain analogs show low micromolar IC values against various cancer cell lines.

Comparative Analysis with Analogous Compounds

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| 3-(4-Methylphenyl)benzaldehyde | Lacks fluorine atom | Different reactivity profile |

| 4-Fluorobenzaldehyde | Lacks methyl group | Altered electronic properties |

| 3-Fluorobenzaldehyde | Different substitution pattern | Variations in stability and reactivity |

The presence of both the fluorine atom and the methyl group in this compound imparts distinct chemical properties that enhance its utility in synthetic applications compared to its analogs.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing chalcone derivatives from fluorinated benzaldehydes demonstrated significant antimicrobial activity. The synthesized compounds exhibited substantial efficacy against various bacterial strains, highlighting the importance of fluorination in enhancing biological activity compared to non-fluorinated compounds .

Case Study 2: Antitumor Activity

In vitro studies on structurally similar compounds indicated that fluorinated derivatives showed improved selectivity against HDAC enzymes. One derivative demonstrated an IC value of 95.48 nM against HDAC3, suggesting that the incorporation of fluorine enhances biological activity significantly .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-methylphenyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chromatographic Properties

- Melting Points and Solubility : Fluorine and trifluoromethyl groups reduce melting points and increase lipid solubility. For example, 4-Fluoro-3-(trifluoromethyl)benzaldehyde has a purity ≥97% (GC) and is soluble in polar aprotic solvents like DMF .

- Chromatographic Behavior : Benzaldehyde derivatives exhibit distinct retention factors (e.g., benzaldehyde: k' ≈ 1.1 on ODS columns). Substitutents like -CF₃ or -CH₃ alter polarity, affecting separation efficiency in HPLC .

Pharmaceutical Intermediates

- 4-(3-Chloro-2-fluorophenyl)benzaldehyde derivatives are investigated as vascular adhesion protein-1 (VAP-1) inhibitors for diabetic nephropathy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.